4-Bromoacetylthiazole-2-carboxamide
Description
4-Bromoacetylthiazole-2-carboxamide is a thiazole-based compound featuring a bromoacetyl substituent at the 4-position and a carboxamide group at the 2-position of the heterocyclic ring. Thiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and CNS-modulating properties . The bromoacetyl group may enhance electrophilic reactivity, enabling covalent interactions with biological targets, while the carboxamide moiety contributes to solubility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C6H5BrN2O2S |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4-(2-bromoacetyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2S/c7-1-4(10)3-2-12-6(9-3)5(8)11/h2H,1H2,(H2,8,11) |
InChI Key |
FFBBGRRWGWPOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(=O)N)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Thiazole Derivatives
Physicochemical and Pharmacological Comparisons
Melting Points and Stability
- 6b exhibits a high melting point (231–233°C), attributed to strong intermolecular interactions from the thioxoacetamide and bromobenzyl groups .
- Compound 12 has a lower melting point (146–148°C), likely due to the flexibility introduced by the ethyl ester group .
- Bromoacetyl-substituted compounds are expected to have moderate thermal stability, balancing the electron-withdrawing bromo group and the planar thiazole ring.
Reactivity and Functional Group Impact
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